molecular formula C23H16FN3 B2720911 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-26-9

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2720911
CAS No.: 901045-26-9
M. Wt: 353.4
InChI Key: VBMBVQLJMIESPM-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic heterocyclic compound belonging to the pyrazoloquinoline family, a class of fused ring systems known for their significant value in material science and medicinal chemistry research . While specific biological or photophysical data for this particular derivative requires further investigation, related pyrazoloquinoline scaffolds are extensively studied as potential fluorescent sensors and emissive materials in organic electronics due to their intense fluorescence properties . The structural motif, featuring specific substitutions of fluorophenyl and methylphenyl groups, is designed to explore structure-activity relationships, particularly in the development of novel pharmacologically active agents . Researchers utilize this compound as a key intermediate or target molecule in heterocyclic synthesis, with common methods for analogous structures including Friedländer condensation and multicomponent reactions . This product is intended for use in chemical and biological research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the primary scientific literature for specific protocols related to their experimental work.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3/c1-15-6-8-16(9-7-15)22-20-14-25-21-5-3-2-4-19(21)23(20)27(26-22)18-12-10-17(24)11-13-18/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMBVQLJMIESPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazole Ring:

    • Starting with a substituted phenylhydrazine and an appropriate diketone or β-ketoester.
    • Reaction conditions often involve refluxing in ethanol or another suitable solvent with an acid catalyst.
  • Cyclization to Form the Quinoline Ring:

    • The intermediate pyrazole is then subjected to cyclization with a suitable reagent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
    • This step typically requires heating to promote the formation of the quinoline ring.

Industrial Production Methods: Industrial production methods would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can reduce specific functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃).

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced derivatives of the pyrazoloquinoline.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of pyrazoloquinolines can inhibit cell proliferation in various cancer cell lines.
  • Anti-inflammatory Properties : These compounds have shown potential in reducing inflammation through the inhibition of nitric oxide production.
  • Antimicrobial Effects : Some derivatives exhibit activity against various pathogens, making them candidates for further development as antimicrobial agents.

Anticancer Research

The anticancer properties of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been investigated in multiple studies. For example:

  • A study evaluated the compound's efficacy against human breast cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)5.2Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)8.7Inhibition of cell cycle progression

Anti-inflammatory Studies

The anti-inflammatory potential has been assessed through various in vitro and in vivo models:

  • In a study using lipopolysaccharide-stimulated macrophages, the compound significantly reduced nitric oxide production, indicating its role as an anti-inflammatory agent.

Table 2: Inhibitory Effects on Nitric Oxide Production

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline2.912

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties:

  • Research indicated that it exhibited activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Case Study 1: Anticancer Activity

In a detailed investigation, the compound was tested on several human tumor cell lines. The results indicated that it effectively inhibited proliferation and induced apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

A study focused on the compound's effects on inflammatory markers in animal models showed a significant reduction in cytokine levels following treatment with the compound.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, while the methyl group can influence its lipophilicity and membrane permeability.

    Molecular Targets: Enzymes like kinases, receptors such as G-protein coupled receptors (GPCRs), and nucleic acids.

    Pathways Involved: Inhibition of specific signaling pathways, modulation of gene expression, and interference with cellular metabolism.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrazolo[4,3-c]quinoline vs. Pyrazolo[3,4-b]quinoline: The target compound’s [4,3-c] fusion differs from the [3,4-b] isomer in ring connectivity, altering electronic distribution and steric accessibility. For example, 4-(4-chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) and 4-(4-fluorophenyl)-3-isopropyl-6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F7) exhibit reduced planarity compared to the [4,3-c] analogs, impacting solubility and target engagement .

Substituent Effects

  • Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound contrasts with chloro (F6) or methoxy (F7) substituents in pyrazolo[3,4-b]quinolines. Fluorine’s high electronegativity may enhance metabolic stability compared to chlorine or methoxy groups .
  • Hydrophobic Substituents :
    The 4-methylphenyl group provides moderate hydrophobicity, whereas compounds like F7 with bulkier isopropyl groups may exhibit altered pharmacokinetic profiles due to increased steric hindrance .

Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinoline derivatives such as 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) and 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m) inhibit LPS-stimulated NO production with IC50 values in the submicromolar range, comparable to the control drug 1400W . The absence of an amino group in the target compound may reduce its anti-inflammatory potency, as amino substituents are critical for iNOS and COX-2 inhibition .

Enzyme Inhibition

  • Bacterial β-Glucuronidase (βG): 3-Amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline (42) inhibits βG in a pH-dependent manner, mitigating chemotherapy-induced intestinal toxicity. The target compound lacks the 4-fluorophenylamino moiety, which is essential for βG binding, suggesting lower efficacy in this context .

Physicochemical and Pharmacokinetic Properties

Compound Core Structure Substituents (Positions) Molecular Weight Key Properties
Target Compound Pyrazolo[4,3-c]quinoline 1: 4-Fluorophenyl; 3: 4-Methylphenyl ~375 (estimated) Moderate hydrophobicity, planar
2i Pyrazolo[4,3-c]quinoline 3: NH2; 4: 4-Hydroxyphenylamino ~350 Enhanced solubility (polar groups)
F6 Pyrazolo[3,4-b]quinoline 4: 4-Chlorophenyl; 6: F; 3: Me 435.87 High lipophilicity (Cl substituent)
42 Pyrazolo[4,3-c]quinoline 3: NH2; 4: 4-Fluorophenylamino ~365 pH-dependent activity
  • Solubility: Derivatives with polar groups (e.g., 2i’s hydroxyl and amino groups) exhibit improved aqueous solubility compared to the target compound’s nonpolar substituents .
  • Crystal Packing : Isostructural analogs (e.g., compounds 4 and 5 in ) demonstrate that halogen substituents (Cl vs. F) influence crystal lattice stability without altering overall conformation .

Structure-Activity Relationship (SAR) Insights

  • Amino Groups: Introduction of NH2 at position 3 (e.g., 2i, 42) significantly enhances biological activity by enabling hydrogen bonding with targets .
  • Halogen Effects: Fluorine at the 4-position (target compound) improves metabolic stability over chlorine (F6) but may reduce enzyme inhibition compared to amino-fluorine hybrids (42) .
  • Steric Bulk : Bulkier groups (e.g., isopropyl in F7) can hinder target binding but improve selectivity by reducing off-target interactions .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, particularly its anti-inflammatory, anti-cancer, and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

  • Molecular Formula: C19H16FN3
  • Molecular Weight: 305.35 g/mol

Anti-Inflammatory Activity

Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. For instance, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

CompoundIC50 (μM)Cytotoxicity (%) at 10 μM
2a0.399
2b--
2c--

Note: Data for compounds 2b and 2c were not specified in the source.

The structure-activity relationship (SAR) indicates that substituents on the phenyl ring significantly influence both the potency and cytotoxicity of these compounds. Para-substitutions are generally more favorable compared to ortho or meta positions in terms of anti-inflammatory activity .

Anti-Cancer Activity

Pyrazolo[4,3-c]quinoline derivatives have also been investigated for their anti-cancer properties. In vitro studies indicate that these compounds can induce apoptosis in various cancer cell lines. For example, certain derivatives displayed potent growth inhibition in a zebrafish embryo model, suggesting their potential as anti-cancer agents.

Antimicrobial Activity

The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have been evaluated against various pathogens. In vitro assays revealed moderate to high activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values ranging from 0.014 to 5.87 µg/mL .

Case Studies

  • Study on Anti-Inflammatory Effects : A study published in 2018 evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production in RAW 264.7 cells. The study highlighted the significant inhibitory effects of specific compounds and suggested further optimization for enhanced activity .
  • Anticancer Evaluation : Research involving a novel class of quinoline-derived trifluoromethyl alcohols showed promising results in inhibiting cancer cell growth in zebrafish models. This study emphasizes the potential therapeutic applications of pyrazolo[4,3-c]quinoline derivatives in oncology .

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the pyrazoloquinoline core via condensation of substituted phenylhydrazines with quinoline precursors.
  • Step 2 : Introduction of fluorophenyl and methylphenyl groups using Suzuki-Miyaura cross-coupling reactions (Pd catalysis) or nucleophilic aromatic substitution .
  • Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 120°C) and improves yield (75–85%) compared to traditional reflux methods . Solvent choice (e.g., DMF for polar intermediates) and catalyst loading (1–5 mol% Pd) are critical for purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., fluorine’s deshielding effect at ~160 ppm in 19^19F NMR) .
  • X-ray Crystallography : Resolves bond angles (e.g., 120° for aromatic rings) and torsional strain in the fused pyrazoloquinoline system .
  • HPLC-MS : Ensures >95% purity, with ESI-MS identifying [M+H]+^+ peaks matching theoretical molecular weight (e.g., ~391.8 g/mol) .

Q. What are the foundational biological assays used to evaluate its pharmacological potential?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., IC50_{50} values for HeLa or MCF-7 cells) .
  • Enzyme inhibition : Fluorometric assays for COX-2 or kinase inhibition, comparing activity to reference inhibitors (e.g., Celecoxib) .
  • Antimicrobial screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do substituent variations (e.g., fluorine vs. chlorine) impact biological activity, and how can structure-activity relationships (SAR) be systematically studied?

  • Substituent Effects : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets (e.g., COX-2), while methyl groups improve metabolic stability .
  • SAR Methodology :
  • Synthesize analogs with halogen/methoxy substitutions at positions 1, 3, and 8.
  • Use molecular docking (AutoDock Vina) to predict binding affinities and validate via IC50_{50} correlations .
  • Statistical tools (e.g., PCA) identify key physicochemical descriptors (logP, polar surface area) driving activity .

Q. What experimental and computational strategies resolve contradictions in reported biological efficacy across studies?

  • Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay conditions) .
  • Molecular Dynamics Simulations : Assess target flexibility (e.g., RMSD <2 Å over 100 ns trajectories) to explain divergent inhibition results .
  • Dose-response curves : Re-evaluate potency thresholds (e.g., EC50_{50} vs. IC50_{50}) under controlled oxygen levels (hypoxia vs. normoxia) .

Q. How can industrial-scale synthesis be optimized while maintaining high yield and purity?

  • Flow Chemistry : Continuous flow reactors reduce batch variability and improve heat transfer (yield: 80–90%) .
  • Catalyst Recycling : Immobilized Pd nanoparticles on silica gel enable 5–7 reuse cycles without significant activity loss .
  • Quality Control : In-line PAT (Process Analytical Technology) monitors reaction progress via FTIR spectroscopy .

Q. What mechanistic insights explain its selective enzyme inhibition, and how are off-target effects mitigated?

  • Mechanism : Competitive inhibition via π-π stacking with COX-2’s Tyr-385 and hydrogen bonding to Gln-192 .
  • Selectivity Screening : Profiling against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target hits (e.g., JAK2) .
  • Prodrug Design : Introduce ester moieties to reduce non-specific binding, with hydrolysis rates tuned via logP adjustments .

Methodological Challenges and Solutions

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Nanoparticle Formulation : Encapsulation in PLGA nanoparticles (size: 150–200 nm) enhances aqueous solubility 10-fold .
  • Salt Formation : Hydrochloride salts increase dissolution rates (pH-dependent solubility >2 mg/mL at pH 6.8) .

Q. How are crystallographic data used to validate computational docking predictions?

  • Cocrystal Structures : Resolve ligand-enzyme complexes (e.g., PDB ID 6COX) to calibrate docking scoring functions (RMSD <1.5 Å) .
  • QM/MM Calculations : Refine binding poses using Gaussian09 for electrostatic potential mapping .

Q. What are the best practices for comparative studies with structural analogs?

  • Standardized Protocols : Use identical cell lines, assay durations, and positive controls (e.g., Doxorubicin for cytotoxicity) .
  • Data Normalization : Express activity as % inhibition relative to vehicle and reference compounds .

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